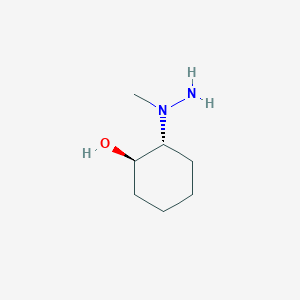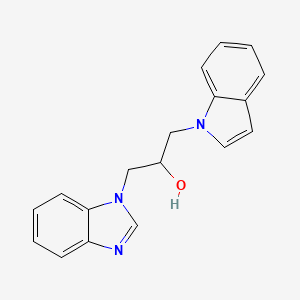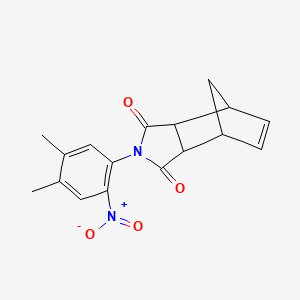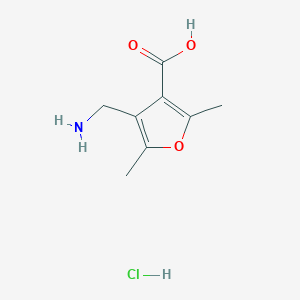
(1R,2R)-2-(1-Methylhydrazino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(1-Methylhydrazino)cyclohexanol is a chiral organic compound that features a cyclohexanol ring substituted with a methylhydrazino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Methylhydrazino)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which is readily available and serves as the core structure.
Hydrazination: Cyclohexanone undergoes a reaction with methylhydrazine under controlled conditions to form the hydrazone intermediate.
Reduction: The hydrazone intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(1R,2R)-2-(1-Methylhydrazino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The methylhydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides or acyl chlorides.
Major Products
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
科学的研究の応用
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-2-(1-Methylhydrazino)cyclohexanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The methylhydrazino group could play a role in binding to molecular targets, while the cyclohexanol moiety provides structural stability.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(1-Hydrazino)cyclohexanol: Lacks the methyl group, which may affect its reactivity and biological activity.
(1R,2R)-2-(1-Methylhydrazino)cyclopentanol: Features a cyclopentanol ring instead of cyclohexanol, leading to different steric and electronic properties.
Uniqueness
(1R,2R)-2-(1-Methylhydrazino)cyclohexanol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methylhydrazino group
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
(1R,2R)-2-[amino(methyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C7H16N2O/c1-9(8)6-4-2-3-5-7(6)10/h6-7,10H,2-5,8H2,1H3/t6-,7-/m1/s1 |
InChIキー |
HBWKTLHWBLKSTB-RNFRBKRXSA-N |
異性体SMILES |
CN([C@@H]1CCCC[C@H]1O)N |
正規SMILES |
CN(C1CCCCC1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B12478083.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12478094.png)

![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12478132.png)
![2-(4-{[(3-Ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone](/img/structure/B12478135.png)
![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12478165.png)

![2-amino-6-methyl-5-oxo-4-(quinolin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12478180.png)
